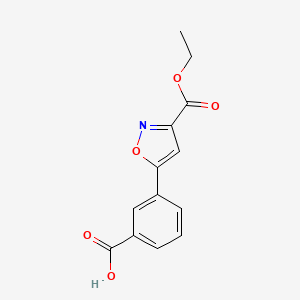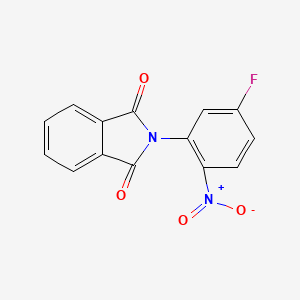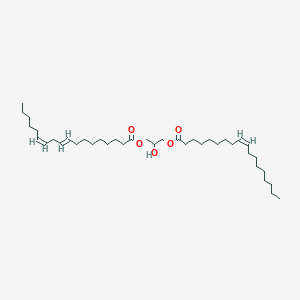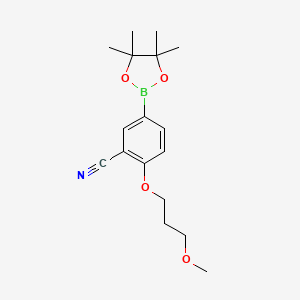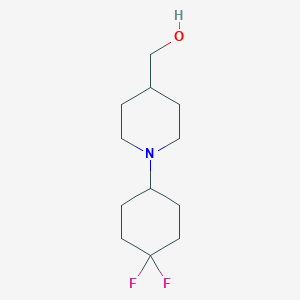
(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol is a chemical compound that features a piperidine ring substituted with a difluorocyclohexyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorocyclohexyl Group: This step involves the substitution of a cyclohexyl group with fluorine atoms, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Methanol Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The methanol group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms in the difluorocyclohexyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific functionalities.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmission and receptor interactions.
Mechanism of Action
The mechanism of action of (1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorocyclohexyl group enhances the compound’s binding affinity and specificity, while the piperidine ring facilitates its interaction with biological molecules. The methanol moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
- (1-(4-Fluorocyclohexyl)piperidin-4-yl)methanol
- (1-(4,4-Dichlorocyclohexyl)piperidin-4-yl)methanol
- (1-(4,4-Dimethylcyclohexyl)piperidin-4-yl)methanol
Comparison:
- Binding Affinity: The presence of fluorine atoms in (1-(4,4-Difluorocyclohexyl)piperidin-4-yl)methanol enhances its binding affinity compared to its mono-fluorinated or non-fluorinated analogs.
- Chemical Stability: The difluorocyclohexyl group provides greater chemical stability, making the compound more resistant to metabolic degradation.
- Biological Activity: The unique combination of the difluorocyclohexyl group and the piperidine ring results in distinct biological activities, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C12H21F2NO |
|---|---|
Molecular Weight |
233.30 g/mol |
IUPAC Name |
[1-(4,4-difluorocyclohexyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H21F2NO/c13-12(14)5-1-11(2-6-12)15-7-3-10(9-16)4-8-15/h10-11,16H,1-9H2 |
InChI Key |
UCCIMDNMMIGZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N2CCC(CC2)CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


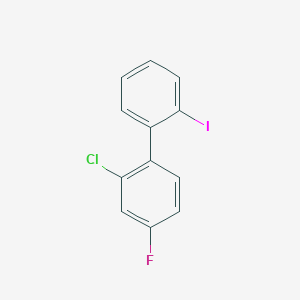
![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)
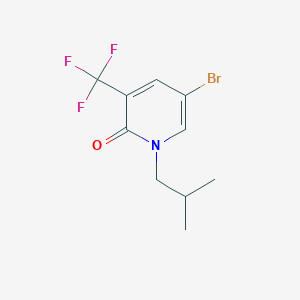
![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)
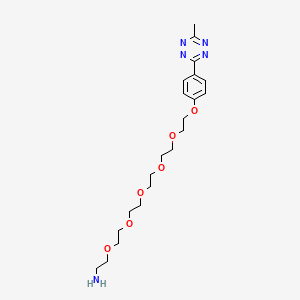
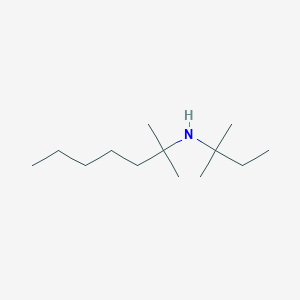
![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)
![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
